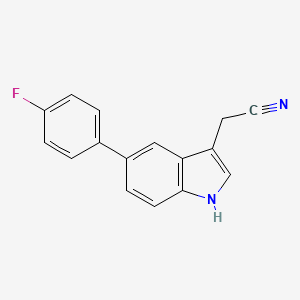

2-(5-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile

Description

Properties

Molecular Formula |

C16H11FN2 |

|---|---|

Molecular Weight |

250.27 g/mol |

IUPAC Name |

2-[5-(4-fluorophenyl)-1H-indol-3-yl]acetonitrile |

InChI |

InChI=1S/C16H11FN2/c17-14-4-1-11(2-5-14)12-3-6-16-15(9-12)13(7-8-18)10-19-16/h1-6,9-10,19H,7H2 |

InChI Key |

VPSTVYZKDAPSIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3CC#N)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Alkylation of Indoles with Nitroalkenes and Subsequent Rearrangement

A key approach involves the electrophilic alkylation of indole at the 3-position with nitroalkenes bearing the 4-fluorophenyl group. This reaction is typically performed in boiling acetic acid to yield 3-(2-nitroethyl)-1H-indole intermediates in high yields (often 60% or higher).

These nitroalkylated indoles are then subjected to a base- or acid-mediated rearrangement involving phosphoryl chloride and triethylamine in benzene at room temperature. The reaction proceeds through formation of nitronic acid intermediates and phosphorylated nitronates, followed by elimination and cyclization steps. Ultimately, this cascade transformation furnishes the desired 2-(1H-indol-2-yl)acetonitrile derivatives, tolerating various substituents including halogens like fluorine on the phenyl ring.

Table 1: Key Reaction Conditions and Yields for Nitroalkylation and Rearrangement

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Electrophilic alkylation | Indole + 4-fluorophenyl-nitroalkene, AcOH, reflux | ~60 | High purity nitroalkyl indole intermediate |

| Rearrangement to acetonitrile | POCl3, NEt3, benzene, rt | 50-70 | Functional group tolerance, mild conditions |

Alkylation via Benzotriazolyl Intermediates and Epoxide Ring Opening

Another sophisticated method uses benzotriazolylmethyl-indole intermediates prepared by alkylation of indole with chloromethyl benzotriazole derivatives. These intermediates undergo lithiation followed by reaction with esters to form α-benzotriazolyl ketones. Subsequent debenzotriazolylation with zinc and acetic acid yields ketones that are epoxidized using the Corey–Chaykovsky reaction.

The epoxides are then opened by nucleophiles such as imidazole or triazole to introduce azole substituents, which can be further manipulated to install the acetonitrile group on the 3-position of the indole ring.

Table 2: Steps in Benzotriazolyl-Based Synthesis

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Benzotriazolyl methylation | Indole + chloromethyl benzotriazole, NaH, DMSO | Benzotriazolylmethyl-indole |

| Lithiation and ester addition | n-BuLi, THF, −78 °C + ester | α-Benzotriazolyl ketones |

| Debenzotriazolylation | Zn, AcOH, THF/EtOH, ultrasonic bath | Ketones |

| Epoxidation | TMSOI, NaOH, CH2Cl2, reflux | Oxiranes (epoxides) |

| Epoxide ring opening | Imidazole or triazole, K2CO3, reflux, CH3CN | Azole-substituted propanol derivatives |

Catalytic Asymmetric Hydrogenation and Multi-Step Synthesis (Patent Insight)

A patented process for related fluorophenyl-indole derivatives involves multi-step synthesis starting from methyl cyanoacetate and other precursors. This method uses ruthenium-catalyzed asymmetric hydrogenation with chiral diphosphine ligands to achieve stereoselective formation of key intermediates.

The process includes condensation reactions, protection/deprotection steps, and selective functional group transformations to introduce the 4-fluorophenyl substituent and the acetonitrile moiety on the indole framework.

Summary of Key Synthetic Features

- The use of nitroalkene electrophilic alkylation is a robust and general method to prepare 3-substituted indole intermediates.

- Rearrangement of nitroalkyl intermediates under phosphoryl chloride and base conditions is an efficient route to acetonitriles.

- Benzotriazolyl intermediates provide a versatile platform for further functionalization including epoxidation and nucleophilic ring opening.

- Catalytic asymmetric hydrogenation enables stereoselective synthesis of complex fluorophenyl-indole derivatives.

- The methods tolerate a variety of functional groups including halogens, alkyl, and alkoxy substituents, which is critical for the 4-fluorophenyl substitution.

Research Findings and Analysis

- The nitroalkene alkylation followed by rearrangement method yields the target acetonitrile compounds in moderate to good yields (50-70%) with good substrate scope and functional group tolerance.

- The benzotriazolyl-based method, though more step-intensive, allows for the introduction of diverse substituents and fine-tuning of electronic properties, which can be valuable for biological activity optimization.

- The patented ruthenium-catalyzed asymmetric hydrogenation process offers an efficient stereoselective route, though it may be more suitable for large-scale or industrial synthesis due to catalyst cost and complexity.

- Spectroscopic characterization (NMR, IR) confirms the structure of intermediates and final products, with typical melting points and chromatographic behavior reported for purity assessment.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Potential

Anticancer Activity

Research has indicated that compounds with indole structures, including 2-(5-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile , exhibit anticancer properties. Studies have shown that modifications at the indole C5-position can enhance potency against specific cancer cell lines. For instance, the introduction of the fluorine atom has been linked to improved biological activity, making this compound a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with various molecular targets. For example, it may influence signaling pathways related to cell proliferation and apoptosis, particularly through modulation of the RXFP3 receptor . This receptor has been implicated in various physiological processes, and compounds targeting it could lead to novel therapeutic strategies.

Synthetic Applications

Building Block in Organic Synthesis

The unique structure of This compound makes it a valuable building block in organic synthesis. Its ability to undergo further chemical transformations allows chemists to develop more complex molecules that can serve as potential drugs or biologically active compounds .

Cosmetic Formulations

Recent studies have explored the incorporation of indole derivatives into cosmetic formulations due to their beneficial properties for skin health. The compound could potentially enhance moisturizing effects or serve as an antioxidant agent, improving the overall efficacy of cosmetic products .

Material Science

Research into the use of indole derivatives in material science has shown promise, particularly in developing new polymers and nanomaterials. The unique electronic properties of indoles can be harnessed to create materials with specific conductive or photonic characteristics, which are essential for advanced technological applications .

Case Study 1: Anticancer Activity Assessment

A study was conducted to evaluate the anticancer activity of This compound against various cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity, particularly against breast cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Synthesis and Characterization

In another study focusing on synthetic applications, researchers successfully synthesized This compound via a multi-step reaction pathway involving key intermediates derived from indole and acetonitrile precursors. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structure and purity.

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the indole core provides a stable framework for interactions. The acetonitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between 2-(5-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile and related compounds:

Key Observations :

Examples :

- 5-Benzyloxyindole-3-acetonitrile: Synthesized via benzyloxy substitution at the 5-position, followed by cyanoethylation at the 3-position, yielding crystalline products with >95% purity .

- Target Compound Analogues : Evidence suggests that fluorophenyl-substituted indoles are synthesized using Pd-catalyzed cross-coupling reactions, though yields depend on steric and electronic effects of substituents .

Physicochemical and Functional Properties

Optical and Electronic Properties:

- Fluorescence: Derivatives like 2-(1H-indol-3-yl)acetonitrile-based fluorophores exhibit green emission (λₑₘ ≈ 500–550 nm) due to donor-acceptor (D-A) interactions between the indole core and nitrile group .

- Electrochemical Stability: Fluorophenyl-substituted compounds demonstrate higher oxidation potentials compared to methoxy derivatives, attributed to the electron-withdrawing nature of fluorine .

Thermal and Solubility Data:

- Melting Points : Fluorophenyl derivatives generally exhibit higher melting points (e.g., ~200–250°C) than methoxy or benzyloxy analogues due to enhanced crystallinity .

- Solubility : Nitrile-containing compounds show moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas carboxylic acid derivatives are more water-soluble .

Biological Activity

2-(5-(4-Fluorophenyl)-1H-indol-3-yl)acetonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 250.27 g/mol. The presence of the fluorophenyl group is hypothesized to enhance its biological activity through increased lipophilicity and modified interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate indole derivatives with acetonitrile under acidic conditions. Recent advancements in synthetic methodologies have optimized yields and purity, making the compound more accessible for biological evaluation.

Anticancer Activity

Numerous studies have reported the anticancer properties of indole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.2 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 15.6 | Inhibition of cell proliferation |

| Huh7 (Liver Cancer) | 12.4 | Modulation of cell cycle arrest |

The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of key signaling cascades associated with tumor growth .

Antiviral Activity

In addition to its anticancer effects, this compound has been evaluated for antiviral properties. It exhibited significant inhibitory activity against several viral strains, including:

| Virus | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Dengue Virus | 3.03 | 5.30 |

| H5N1 Influenza | 0.49 | 39.5 |

These results indicate that the compound may act at an early stage of the viral lifecycle, potentially reducing viral replication without exhibiting cytotoxicity .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 40 | 24 |

| Pseudomonas aeruginosa | 20 | 22 |

| Staphylococcus aureus | 30 | 25 |

These findings suggest that it could serve as a lead compound for developing new antibacterial agents .

Case Studies

- Study on Anticancer Efficacy : A research group evaluated the efficacy of several indole derivatives, including this compound, against a panel of cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in MCF-7 cells, leading to further investigations into its potential as a therapeutic agent for breast cancer treatment .

- Antiviral Mechanism Investigation : A study focused on elucidating the mechanism by which the compound inhibits dengue virus replication. It was found that treatment with the compound reduced the intracellular production of viral proteins, suggesting that it interferes with early stages of viral entry or replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.